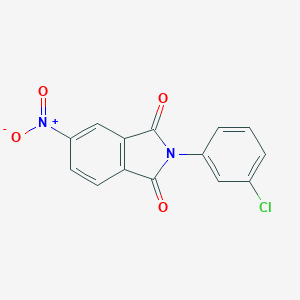
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Métodos De Preparación
The synthesis of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 3-chlorophenyl nitroethene. This intermediate is then subjected to a cyclization reaction with phthalic anhydride to yield the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and more complex cyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, further contributing to its biological activity .
Comparación Con Compuestos Similares
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione can be compared with other similar compounds such as:
2-(3-Chlorophenyl)-5-nitroindole: Similar structure but lacks the isoindole ring, leading to different biological activities.
2-(3-Chlorophenyl)-5-nitrobenzimidazole: Contains a benzimidazole ring instead of an isoindole ring, resulting in different chemical properties and applications.
2-(3-Chlorophenyl)-5-nitroisoquinoline:
Propiedades
Fórmula molecular |
C14H7ClN2O4 |
|---|---|
Peso molecular |
302.67g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(20)21)7-12(11)14(16)19/h1-7H |
Clave InChI |
QLBOOELISYNLAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B446811.png)


![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![6-(4-Dimethylaminophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446818.png)
![3-phenoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446821.png)
![10-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446822.png)
![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)

![METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B446826.png)
![6-(4-Methoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446827.png)
![6-[4-(Diethylamino)phenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446828.png)
![11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446829.png)

